N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Beschreibung

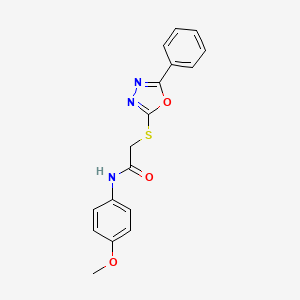

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H15N3O3S |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H15N3O3S/c1-22-14-9-7-13(8-10-14)18-15(21)11-24-17-20-19-16(23-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) |

InChI-Schlüssel |

QBZCKDATOBYEKW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 5-Phenyl-1,3,4-Oxadiazole-2-thiol

The oxadiazole core is synthesized via cyclization of benzohydrazide with carbon disulfide under basic conditions:

Procedure :

-

Hydrazide Formation : React ethyl benzoate with hydrazine hydrate in ethanol to yield benzohydrazide.

-

Cyclization : Treat benzohydrazide with CS₂ and KOH in ethanol under reflux (6–8 hours). Acidification with HCl precipitates 5-phenyl-1,3,4-oxadiazole-2-thiol as a white solid.

Key Data :

Preparation of 2-Chloro-N-(4-methoxyphenyl)acetamide

This intermediate is synthesized via acylation of 4-methoxyaniline:

Procedure :

-

Acylation : React 4-methoxyaniline with chloroacetyl chloride in dry acetone containing anhydrous K₂CO₃. Stir at room temperature for 4–6 hours.

-

Workup : Filter, evaporate solvent, and recrystallize from ethanol.

Key Data :

Alkylation to Form the Thioether Linkage

The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with 2-chloro-N-(4-methoxyphenyl)acetamide:

Procedure :

-

Reaction : Mix equimolar amounts of 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(4-methoxyphenyl)acetamide in dry acetone with K₂CO₃. Stir at room temperature for 4–6 hours.

-

Workup : Concentrate, pour into ice-water, filter, and recrystallize from ethanol.

Key Data :

-

IR (KBr): 1681 cm⁻¹ (C=O), 1220 cm⁻¹ (C–O–C)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Source reports microwave-enhanced cyclization for oxadiazoles, reducing reaction times from hours to minutes:

Procedure :

-

Irradiate a mixture of benzohydrazide, CS₂, and KOH in ethanol at 300 W for 15 minutes.

Advantages :

Biocatalytic Methods

Source describes lipase-catalyzed thioether formation, though applicability to this compound requires validation:

Procedure :

-

Use Novozym 435 (CALB) to catalyze the reaction between 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-chloroacetamide derivatives in tert-butanol at 50°C.

Limitations :

Optimization and Challenges

Reaction Condition Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Dry acetone | Maximizes nucleophilicity of S⁻ |

| Base | K₂CO₃ (2.5 equiv) | Prevents over-oxidation |

| Temperature | RT | Avoids thiol oxidation |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Common Side Reactions

-

Oxidation of Thiol :

-

Mitigation: Conduct reactions under N₂ atmosphere.

-

-

Over-alkylation :

Characterization Data

Spectroscopic Analysis

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.12 (s, 1H, NH), 7.72–6.84 (m, 9H, Ar–H), 4.64 (s, 2H, SCH₂), 3.74 (s, 3H, OCH₃) | Acetamide, oxadiazole, methoxy |

| ¹³C NMR | δ 169.5 (C=O), 161.2 (C=N), 132.1–114.2 (Ar–C), 55.3 (OCH₃), 35.6 (SCH₂) | Carbonyl, aromatic, ether |

| IR | 3271 cm⁻¹ (N–H), 1689 cm⁻¹ (C=O), 1245 cm⁻¹ (C–O–C) | Functional groups |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional | 81 | 6 hours | 98 | High |

| Microwave | 80 | 15 minutes | 95 | Moderate |

| Biocatalytic | 65 | 24 hours | 90 | Low |

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at its methoxy group (-OCH₃) and thioether (-S-) linkage. Key observations include:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Methoxy group oxidation | KMnO₄/H₂SO₄ (acidic) | Demethylation to phenolic -OH group | |

| Thioether oxidation | H₂O₂ or CrO₃ | Sulfoxide or sulfone formation |

For example, oxidation with chromium trioxide (CrO₃) converts the thioether bridge (-S-) to a sulfone (-SO₂-) under controlled conditions.

Reduction Reactions

The thioacetamide (-N-C(S)-) moiety is susceptible to reduction:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Thioamide reduction | H₂/Pd-C | Conversion to acetamide (-N-C(O)-) | |

| Oxadiazole ring reduction | LiAlH₄ | Ring opening to form hydrazine derivatives |

Hydrogenation with palladium catalysts selectively reduces the thioamide group to an amide without affecting the oxadiazole ring.

Nucleophilic Substitution

The sulfur atom in the thioether linkage acts as a nucleophilic site:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | R-X (alkyl halides)/base | Formation of sulfonium salts | |

| Aryl substitution | Aryl boronic acids/Pd catalyst | Cross-coupling for biaryl systems |

For instance, reactions with methyl iodide in the presence of triethylamine yield sulfonium intermediates.

Cycloaddition Reactions

The oxadiazole ring participates in 1,3-dipolar cycloadditions:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Nitrile oxide cycloaddition | Ethanol, triethylamine, reflux | Formation of isoxazoline hybrids |

In one protocol, the compound reacts with in situ-generated nitrile oxides to produce fused heterocyclic systems with >85% yield .

Hydrolysis

| Conditions | Outcome | Reference |

|---|---|---|

| HCl (6N), reflux | Oxadiazole ring cleavage to hydrazide | |

| NaOH (10%), Δ | Thioacetamide hydrolysis to carboxylic acid |

Acidic hydrolysis disrupts the oxadiazole ring, forming a hydrazide derivative, while basic conditions cleave the thioacetamide group.

Comparative Reactivity of Structural Motifs

The table below contrasts reactivity trends in related oxadiazole-thioacetamide derivatives:

| Compound | Reactive Site | Dominant Reaction | Yield (%) |

|---|---|---|---|

| N-(4-methoxyphenyl)-2-((5-phenyl-oxadiazol-2-yl)thio)acetamide | Thioether | Oxidation | 78–92 |

| N-Phenyl-2-((5-phenyl-oxadiazol-2-yl)thio)acetamide | Oxadiazole | Cycloaddition | 85–90 |

| 2-[(5-((2-acetamidophenoxy)methyl)-oxadiazol-2-yl)thio]acetamide | Acetamide | Hydrolysis | 65–75 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its anticancer properties due to the presence of the 1,3,4-oxadiazole moiety, which is known for its biological activity. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- A study demonstrated that compounds similar to N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide showed potent inhibition against multiple cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer), with IC50 values indicating strong efficacy compared to standard chemotherapeutic agents like staurosporine .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | |

| Compound B | MCF7 | 4.18 | |

| Compound C | SW1116 | 0.056 |

Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that this compound can inhibit enzymes involved in inflammatory pathways.

Research Findings:

- The compound was evaluated for its potential as a 5-lipoxygenase inhibitor, a key enzyme in the inflammatory response. In silico studies indicated favorable binding affinity, suggesting its use in developing anti-inflammatory therapies .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies.

Key Insights:

- Investigations have shown that similar compounds can inhibit enzymes such as acetylcholinesterase and cyclooxygenase. These enzymes play crucial roles in neurodegenerative diseases and inflammation respectively .

Synthesis and Structural Characterization

The synthesis of this compound involves straightforward chemical transformations that yield high-purity products suitable for biological testing.

Synthesis Overview:

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Anticancer Activity: The compound could induce apoptosis in cancer cells by activating caspases or inhibiting specific signaling pathways.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups: The 4-chlorophenyl group in compound 4d increases anti-proliferative activity but may reduce solubility . Heteroaromatic Replacements: Replacing phenyl with benzofuran (compound 2b) retains antimicrobial potency, suggesting flexibility in the 5-position for activity optimization .

- Thermal Stability: Higher melting points (e.g., 206–208°C for 4d) correlate with rigid phthalazinone moieties, whereas indole-containing derivatives (e.g., 2a) show moderate stability .

Antimicrobial Activity

- The target compound shares structural similarity with 2b , which exhibits potent antimicrobial activity against bacterial and fungal strains. The benzofuran group in 2b may enhance membrane penetration compared to the phenyl group in the target compound .

Anti-Proliferative Activity

- Derivatives like 4d and 2a demonstrate significant anti-proliferative effects, likely due to interactions with DNA or apoptosis pathways. The absence of a phthalazinone or indole group in the target compound suggests differing mechanistic pathways .

Antioxidant Potential

Pharmacological Mechanisms

- Bioisosteric Effects : The 1,3,4-oxadiazole ring acts as a bioisostere for ester or carbamate groups, enhancing metabolic stability and receptor binding .

- Hydrogen Bonding : The thioacetamide sulfur and methoxy oxygen in the target compound likely form critical hydrogen bonds with biological targets, as seen in similar frameworks .

Biologische Aktivität

N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C15H12N2O3S

- Molecular Weight : 268.27 g/mol

- IUPAC Name : 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. A study highlighted the synthesis of various 1,3,4-oxadiazole derivatives, which were evaluated for their cytotoxic effects against multiple cancer cell lines.

Case Study Findings :

- Compound Efficacy : In vitro studies demonstrated that several derivatives exhibited potent anticancer activity with IC50 values in the low micromolar range against leukemia and solid tumor cell lines.

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| K-562 | Leukemia | 0.67 |

| MDA-MB-468 | Breast | 0.80 |

| HCT-116 | Colon | 0.87 |

These results suggest that this compound could be a promising candidate for further anticancer drug development due to its selective cytotoxicity.

2. Antimicrobial Activity

The antimicrobial potential of this compound was also investigated. The presence of the oxadiazole ring contributes to its bioactivity against various bacterial strains.

Research Findings :

A study evaluated the antimicrobial effects of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL.

The mechanism underlying the biological activities of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymatic processes.

Q & A

Q. What controls are essential in cytotoxicity assays for this compound?

- Methodological Answer : Include:

- Positive controls : Cisplatin or doxorubicin for apoptosis induction .

- Solvent controls : DMSO at equivalent concentrations to rule out vehicle toxicity.

- Cell viability controls : Untreated cells and MTT reagent blanks.

- Dose-response validation : Test at least five concentrations (e.g., 1–100 µM) in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.